molecular formula C6H10BrNO B1446167 5-(Bromomethyl)piperidin-2-one CAS No. 1820608-69-2

5-(Bromomethyl)piperidin-2-one

Cat. No. B1446167
M. Wt: 192.05 g/mol
InChI Key: JBIYETMHWVBXDI-UHFFFAOYSA-N
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Description

5-(Bromomethyl)piperidin-2-one is a heterocyclic organic compound. It has a molecular weight of 192.06 and its IUPAC name is 5-(bromomethyl)-2-piperidinone . The compound is solid in physical form .


Synthesis Analysis

The synthesis of piperidine-containing compounds, such as 5-(Bromomethyl)piperidin-2-one, is a significant part of modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for 5-(Bromomethyl)piperidin-2-one is 1S/C6H10BrNO/c7-3-5-1-2-6(9)8-4-5/h5H,1-4H2,(H,8,9) . It contains a total of 19 bonds, including 9 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, and 1 secondary amide (aliphatic) .


Chemical Reactions Analysis

Piperidine derivatives, including 5-(Bromomethyl)piperidin-2-one, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

5-(Bromomethyl)piperidin-2-one is a solid . It has a molecular weight of 192.06 and its IUPAC name is 5-(bromomethyl)-2-piperidinone .

Scientific Research Applications

Organophosphorus Compounds Synthesis

5-(Bromomethyl)piperidin-2-one is used in the synthesis of organophosphorus compounds. For example, it reacts with piperidine to yield dioxaphosphorinans, highlighting its role in creating complex organophosphorus structures (Edmundson & Mitchell, 1968).

Biaryl Formation via Palladacycles

It also plays a role in biaryl compound formation. The reaction of piperdin-2-ones with a bromobenzyl substituent in 5-position, in the presence of a palladium catalyst, can lead to biaryl compounds, demonstrating its utility in organic synthesis (Satyanarayana & Maier, 2008).

Nucleophilic Substitution in Thiophene Derivatives

5-(Bromomethyl)piperidin-2-one is involved in the nucleophilic substitution reactions of thiophene derivatives. It's used to understand the substituent effect on the rate of these reactions, aiding in the study of thiophenic compounds (Dell'erba & Spinelli, 1965).

Enantiomeric Resolution in Chiral Studies

In chiral studies, 5-(Bromomethyl)piperidin-2-one derivatives are used for enantiomeric resolution. This helps in understanding the chiral recognition mechanism and is crucial for the study of stereochemistry (Ali et al., 2016).

Molecular Binding Studies

It's also used in molecular binding studies, such as understanding the binding mechanism of piperidine alkaloids with human serum albumin, which is critical for drug delivery and pharmacokinetics (Yadav et al., 2018).

Conjugate Addition in Organic Synthesis

5-(Bromomethyl)piperidin-2-one is employed in conjugate addition reactions to form propanoates, which are essential intermediates in organic synthesis (D’hooghe et al., 2009).

Corrosion Inhibition Studies

Derivatives of 5-(Bromomethyl)piperidin-2-one, such as Piperine derivatives, have been investigated as corrosion inhibitors on iron surfaces, highlighting its application in material science and engineering (Belghiti et al., 2018).

Safety And Hazards

5-(Bromomethyl)piperidin-2-one is classified as a skin irritant (Category 2). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidine-containing compounds, such as 5-(Bromomethyl)piperidin-2-one, play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there will be ongoing research and development in this area.

properties

IUPAC Name

5-(bromomethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c7-3-5-1-2-6(9)8-4-5/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIYETMHWVBXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)piperidin-2-one

CAS RN

1820608-69-2
Record name 5-(bromomethyl)piperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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